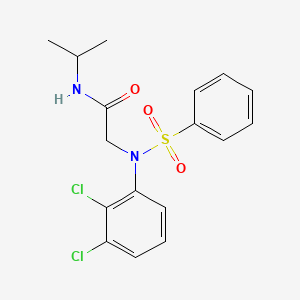![molecular formula C16H25NO2 B5230462 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine](/img/structure/B5230462.png)
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine, also known as MPHP, is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. MPHP is a potent stimulant that can cause euphoria, increased energy, and heightened alertness.
Mecanismo De Acción
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can result in the stimulation of the reward pathway and the production of feelings of pleasure and euphoria.
Biochemical and Physiological Effects
The use of this compound can lead to a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, and increased body temperature. This compound can also cause insomnia, anxiety, and paranoia. Long-term use of this compound can lead to addiction, psychosis, and other mental health problems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in laboratory experiments to study its effects on the central nervous system. One advantage of using this compound is that it is a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can be useful in studying the reward pathway and the production of feelings of pleasure and euphoria. However, one limitation of using this compound in laboratory experiments is that it can cause a range of adverse effects, including insomnia, anxiety, and paranoia.
Direcciones Futuras
There are several future directions for research on 1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine. One area of interest is the development of new treatments for addiction and mental health problems related to the use of this compound. Another area of interest is the study of the long-term effects of this compound on the brain and the body. Additionally, more research is needed to understand the mechanisms of action of this compound and its effects on the central nervous system.
Conclusion
In conclusion, this compound is a synthetic compound that belongs to the class of pyrrolidine cathinones. It is a potent stimulant that can cause euphoria, increased energy, and heightened alertness. This compound has been used in scientific research to study its effects on the central nervous system. It acts by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. The use of this compound can lead to a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. This compound has advantages and limitations for laboratory experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine can be synthesized through a multi-step process that involves the reaction of 1-pentanone with 3-methoxyphenyl magnesium bromide, followed by the reaction of the resulting compound with pyrrolidine. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine has been used in scientific research to study its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, which can lead to increased levels of dopamine in the brain. This can result in the stimulation of the reward pathway, leading to feelings of pleasure and euphoria.
Propiedades
IUPAC Name |
1-[5-(3-methoxyphenoxy)pentyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-8-7-9-16(14-15)19-13-6-2-3-10-17-11-4-5-12-17/h7-9,14H,2-6,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHYMQMOCGBZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

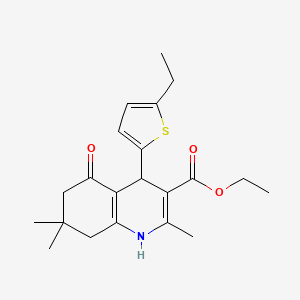
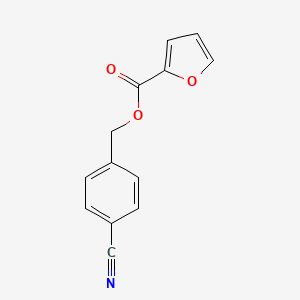
![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)
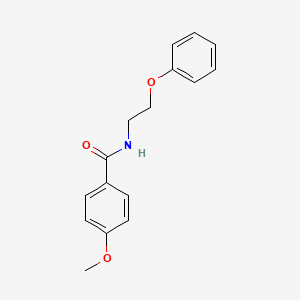
![3-methyl-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5230426.png)
![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
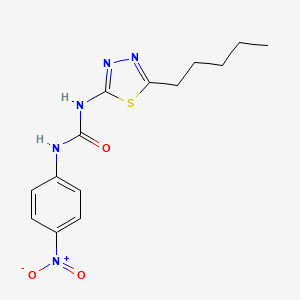
![({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl{[2-(methylthio)-5-pyrimidinyl]methyl}amine](/img/structure/B5230441.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
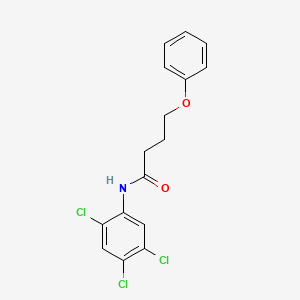
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)
![2-{[4-(benzylamino)-6-chloro-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B5230473.png)
